



Application Notes and Protocols for Investigating Chemokine Receptor Internalization Using UCB35625

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hydro-UCB35625	
Cat. No.:	B15548528	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells. Their internalization, or endocytosis, is a critical mechanism for regulating receptor signaling and cellular responsiveness. UCB35625 is a potent and selective small molecule antagonist for the chemokine receptors CCR1 and CCR3. [1][2][3] By blocking the action of chemokines such as MIP-1α (CCL3) and eotaxin (CCL11), UCB35625 serves as a valuable tool for studying the intricate processes of CCR1 and CCR3 mediated inflammation and for investigating the dynamics of receptor internalization.[2] These application notes provide detailed protocols for utilizing UCB35625 to explore chemokine receptor internalization, a key area of research in immunology and drug development for inflammatory diseases.

UCB35625: A Dual Antagonist of CCR1 and CCR3

UCB35625 effectively inhibits the functional responses mediated by CCR1 and CCR3, including chemotaxis and receptor internalization.[2][4] The compound has been shown to be a non-competitive antagonist, suggesting it may interact with a region on the receptors that is crucial for the conformational changes required for signal transduction, rather than directly competing with the natural ligand binding site.[2]



Quantitative Data Summary

The following tables summarize the inhibitory potency of UCB35625 on various cellular responses mediated by CCR1 and CCR3.

Table 1: Inhibition of Chemotaxis by UCB35625

Receptor	Cell Type	Chemokine	UCB35625 IC₅o (nM)
CCR1	Transfected 4DE4 cells	50 nM MIP-1α	9.57 ± 1.31[5]
CCR3	Transfected 4DE4 cells	20 nM Eotaxin	93.75 ± 1.43[5]

Table 2: Inhibition of Chemokine Receptor Internalization by UCB35625

Receptor	Cell Type	Inducing Ligand	UCB35625 IC₅o (nM)
CCR1	Purified PMNL	MIP-1α	19.8 ± 1.7[4]
CCR3	Purified PMNL	Eotaxin	410 ± 1.6[4]

Experimental Protocols

Here we provide detailed protocols for investigating the effect of UCB35625 on chemokine receptor internalization using two common and robust techniques: flow cytometry and confocal microscopy.

Protocol 1: Flow Cytometry-Based Chemokine Receptor Internalization Assay

This protocol allows for the quantitative analysis of receptor internalization in a cell population.

Materials:



- Cells expressing CCR1 or CCR3 (e.g., transfected cell lines like HEK293 or L1.2, or primary cells like eosinophils or monocytes)
- UCB35625 (Tocris Bioscience or other reputable supplier)
- Chemokine ligand (e.g., MIP-1α for CCR1, Eotaxin for CCR3)
- Fluorescently labeled antibody against the N-terminus of CCR1 or CCR3
- Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)
- 96-well round-bottom plates
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture cells to a sufficient density.
 - Harvest and wash the cells twice with ice-cold flow cytometry buffer.
 - Resuspend cells in flow cytometry buffer to a concentration of 1-5 x 10⁶ cells/mL.
- UCB35625 Pre-incubation:
 - Aliquot 100 μL of the cell suspension into each well of a 96-well plate.
 - Prepare serial dilutions of UCB35625 in flow cytometry buffer.
 - Add the desired concentrations of UCB35625 to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
- Ligand-Induced Internalization:



- Following pre-incubation, add the chemokine ligand at a pre-determined optimal concentration (e.g., EC₅₀ for internalization) to the appropriate wells.
- As a negative control, add buffer without chemokine to some wells.
- Incubate the plate at 37°C for 30-60 minutes to allow for receptor internalization. The optimal time should be determined empirically.

• Staining:

- \circ Stop the internalization process by placing the plate on ice and adding 100 μ L of ice-cold flow cytometry buffer.
- Centrifuge the plate at 300 x g for 3 minutes at 4°C and discard the supernatant.
- Add the fluorescently labeled anti-CCR1 or anti-CCR3 antibody at the manufacturer's recommended concentration.
- Incubate on ice for 30 minutes in the dark.
- Washing and Fixation:
 - Wash the cells twice with 200 μL of ice-cold flow cytometry buffer.
 - \circ Resuspend the cell pellet in 200 μL of fixation buffer and incubate for 20 minutes at room temperature in the dark.

Data Acquisition:

- Wash the cells once more with flow cytometry buffer.
- Resuspend the cells in 200 μL of flow cytometry buffer and acquire data on a flow cytometer.
- Measure the mean fluorescence intensity (MFI) of the cell population.
- Data Analysis:



- Calculate the percentage of internalization for each condition using the following formula:
 % Internalization = (1 (MFI of treated cells / MFI of untreated cells)) * 100
- Plot the percentage of internalization against the concentration of UCB35625 to determine the IC₅₀.

Protocol 2: Confocal Microscopy-Based Visualization of Receptor Internalization

This protocol allows for the direct visualization of receptor trafficking from the cell membrane to intracellular compartments.

Materials:

- Cells expressing fluorescently tagged CCR1 or CCR3 (e.g., CCR1-GFP or CCR3-mCherry) seeded on glass-bottom dishes or coverslips.
- UCB35625
- Chemokine ligand (e.g., MIP-1α for CCR1, Eotaxin for CCR3)
- Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)
- Confocal microscope with a temperature-controlled stage

Procedure:

- Cell Seeding:
 - Seed cells expressing the fluorescently tagged receptor onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.
- UCB35625 Pre-treatment:
 - Replace the culture medium with pre-warmed live-cell imaging medium.
 - Add the desired concentration of UCB35625 (and a vehicle control to a separate dish) and incubate for 30 minutes at 37°C on the microscope stage.

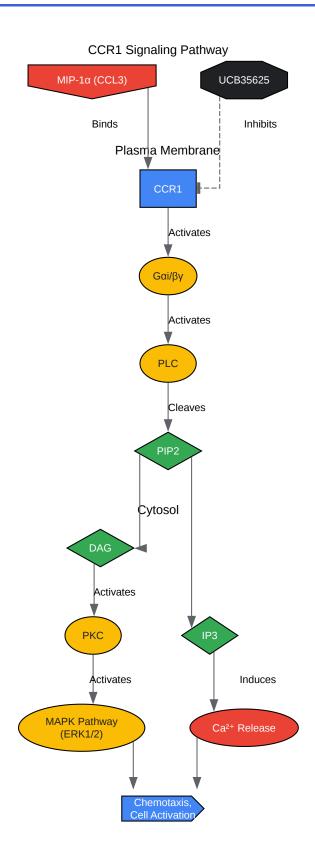


- Live-Cell Imaging:
 - Mount the dish on the confocal microscope.
 - Acquire baseline images of the cells, ensuring the fluorescently tagged receptors are primarily localized to the plasma membrane.
- Ligand Stimulation and Time-Lapse Imaging:
 - Carefully add the chemokine ligand to the dish at an optimal concentration.
 - Immediately start acquiring time-lapse images every 1-5 minutes for a total of 30-60 minutes.
- Image Analysis:
 - Analyze the acquired images to observe the redistribution of the fluorescently tagged receptor from the cell surface to intracellular vesicles in the control cells.
 - In the UCB35625-treated cells, assess the degree of inhibition of this ligand-induced internalization.
 - Quantify the internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments over time using image analysis software (e.g., ImageJ/Fiji).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of CCR1 and CCR3 and the experimental workflows described above.

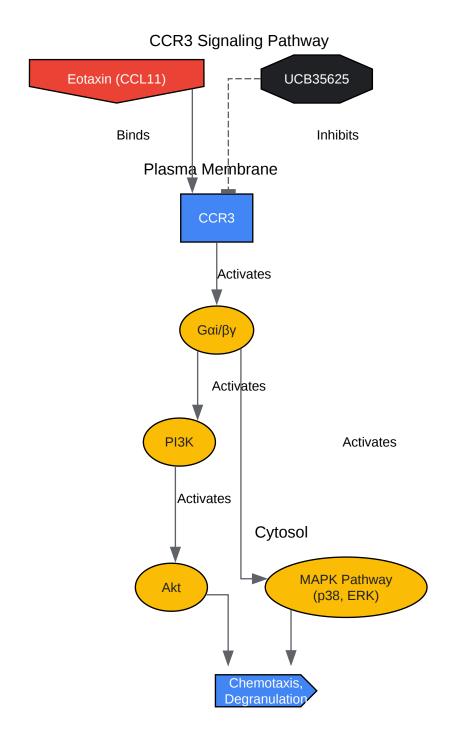




Click to download full resolution via product page

Caption: CCR1 Signaling Pathway and Inhibition by UCB35625.





Click to download full resolution via product page

Caption: CCR3 Signaling Pathway and Inhibition by UCB35625.



Confocal Microscopy Flow Cytometry Start: Start: Adherent Cells with Cells in Suspension Fluorescently-Tagged Receptor Pre-incubate with Pre-treat with UCB35625 or Vehicle UCB35625 or Vehicle Stimulate with Stimulate with Chemokine Ligand Chemokine Ligand Stain with Fluorescent Time-Lapse Anti-Receptor Antibody Confocal Imaging Acquire on Analyze Image Series to Flow Cytometer Visualize and Quantify Internalization Analyze MFI to

Experimental Workflow: Receptor Internalization Assay

Click to download full resolution via product page

Caption: Workflow for Investigating Receptor Internalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Quantify Internalization



References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antagonist of chemokine receptors CCR1 and CCR3 | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Investigating Chemokine Receptor Internalization Using UCB35625]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548528#using-ucb35625-to-investigate-chemokine-receptor-internalization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com